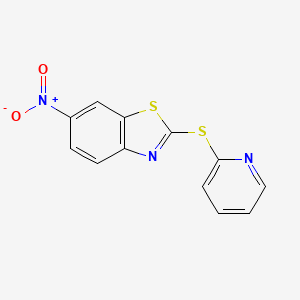
Benzothiazole, 6-nitro-2-(2-pyridylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-nitro-2-(pyridin-2-ylsulfanyl)-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole core with a nitro group at the 6th position and a pyridin-2-ylsulfanyl substituent at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-2-(pyridin-2-ylsulfanyl)-1,3-benzothiazole typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as 2-nitrobenzaldehyde, under acidic conditions.
Introduction of the Pyridin-2-ylsulfanyl Group: The pyridin-2-ylsulfanyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the benzothiazole intermediate with 2-chloropyridine in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for 6-nitro-2-(pyridin-2-ylsulfanyl)-1,3-benzothiazole would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
6-nitro-2-(pyridin-2-ylsulfanyl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Potassium carbonate, dimethylformamide (DMF).
Cyclization: Acidic or basic conditions, depending on the desired product.
Major Products
Reduction of Nitro Group: 6-amino-2-(pyridin-2-ylsulfanyl)-1,3-benzothiazole.
Substitution Reactions: Various substituted benzothiazoles depending on the nucleophile used.
Scientific Research Applications
6-nitro-2-(pyridin-2-ylsulfanyl)-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting cancer and infectious diseases.
Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-nitro-2-(pyridin-2-ylsulfanyl)-1,3-benzothiazole depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-2-yl)-1H-perimidine: Similar structure with a perimidine core instead of benzothiazole.
4,6-dichloro-2-propylpyrimidine: Contains a pyrimidine core with different substituents.
Uniqueness
6-nitro-2-(pyridin-2-ylsulfanyl)-1,3-benzothiazole is unique due to the presence of both a nitro group and a pyridin-2-ylsulfanyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H7N3O2S2 |
|---|---|
Molecular Weight |
289.3 g/mol |
IUPAC Name |
6-nitro-2-pyridin-2-ylsulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C12H7N3O2S2/c16-15(17)8-4-5-9-10(7-8)18-12(14-9)19-11-3-1-2-6-13-11/h1-7H |
InChI Key |
OCWAPXIQEOFXMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3-benzothiazol-2-yl)-4-[(E)-{[2-(4-methoxyphenyl)ethyl]imino}methyl]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11106531.png)
![N-({N'-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-3-methoxybenzamide](/img/structure/B11106541.png)
![N-[(E)-(2,5-dimethoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11106545.png)
![N'-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11106550.png)
![N'-[(1E)-1-(3,4-Dimethoxyphenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11106552.png)

![2-(4-bromo-2-methoxyphenoxy)-N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11106572.png)
![(5E)-2-(2-chloroanilino)-5-[(4-iodophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B11106573.png)
![Methyl 4-(2-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethoxy)benzoate](/img/structure/B11106574.png)
![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 4-bromobenzoate](/img/structure/B11106583.png)

![N-({N'-[(3Z)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-(2,4-dimethylphenyl)methanesulfonamide](/img/structure/B11106599.png)
![4-[(4-{Hydroxy[(methylamino)carbonyl]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolan-3-YL)imino]-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-1-ium-1-olate](/img/structure/B11106603.png)
![2-[(2Z)-3-methyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B11106607.png)
